Arene Metathesis: Mo(C6H6)2 vs. Cr(C6H6)2 – Ligand Lability Enables High-Yield Derivatisation
The most consequential differentiation of Mo(C6H6)2 from its chromium analogue is the lability of its arene ligands. When heated in neat alkylbenzene solvents at 160 °C for 48 h under vacuum, Mo(C6H6)2 undergoes complete arene metathesis to afford bis(η6-alkylbenzene)molybdenum complexes (R = Et, iPr, tBu) in 60–70% isolated yield after sublimation or recrystallisation [1]. In stark contrast, bis(benzene)chromium is described in the authoritative encyclopedia of inorganic chemistry as 'rather inert toward arene replacement', and no comparable thermal arene-exchange protocol has been reported for Cr(C6H6)2 [2]. This fundamental difference in kinetic lability means that Mo(C6H6)2 functions as a platform precursor for an entire family of bis(arene) complexes accessible via conventional Schlenk techniques, circumventing the severe substrate-scope limitations of the Fischer–Hafner synthesis and the specialized equipment required for metal-vapour synthesis [1].
| Evidence Dimension | Thermal arene metathesis yield (bis(alkylbenzene)molybdenum vs. bis(alkylbenzene)chromium) |
|---|---|
| Target Compound Data | Mo(C6H6)2 → (η6-C6H5R)2Mo: 60–70% isolated yield (R = Et, iPr, tBu) at 160 °C, 48 h |
| Comparator Or Baseline | Cr(C6H6)2: No arene metathesis protocol reported; characterized as 'rather inert toward arene replacement' |
| Quantified Difference | 60–70% yield for Mo vs. 0% (no reaction) for Cr under equivalent thermal conditions |
| Conditions | Neat alkylbenzene solvent, 160 °C, 48 h, sealed evacuated Schlenk flask; products purified by sublimation or recrystallisation |
Why This Matters
For synthetic organometallic chemists seeking to access a library of bis(arene)molybdenum(0) complexes, Mo(C6H6)2 is the only viable thermal metathesis precursor; Cr(C6H6)2 offers no such derivatisation pathway, forcing reliance on more restrictive synthetic routes.
- [1] V. S. Asirvatham, M. T. Ashby, 'Synthesis of Bis(η6-alkylbenzene)molybdenum by Arene Metathesis', Organometallics, 2001, 20, 1687–1688. View Source
- [2] Arene Transition Metal Chemistry, Encyclopedia of Inorganic Chemistry, Wiley, 2006: 'Bisarene chromium compounds have proven to be rather inert toward arene replacement by nonaromatic ligands.' View Source
